molecular formula C15H17F2N3O2 B4664922 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B4664922
M. Wt: 309.31 g/mol
InChI Key: HDUGVQZKQOYKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as DFP-1080, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides and has been implicated in the pathophysiology of type 2 diabetes mellitus (T2DM). DFP-1080 has shown promising results in preclinical studies as a potential treatment for T2DM.

Mechanism of Action

1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione inhibits DPP-IV activity by binding to the active site of the enzyme. DPP-IV cleaves the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon secretion. By inhibiting DPP-IV, 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione increases the levels of GLP-1 and GIP, leading to improved glucose homeostasis.
Biochemical and physiological effects:
1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In addition, 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase GLP-1 and GIP levels and to decrease glucagon levels in these models. These effects are consistent with the known physiological actions of GLP-1 and GIP and suggest that 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione may be a promising therapeutic agent for the treatment of T2DM.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its potency and selectivity for DPP-IV. This makes it a useful tool for studying the role of DPP-IV in various physiological processes. However, one limitation of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its potential off-target effects. DPP-IV is involved in the degradation of many peptides, and inhibition of DPP-IV may have unintended consequences on other physiological processes.

Future Directions

1. Investigate the long-term safety and efficacy of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in animal models of T2DM.
2. Evaluate the potential of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a therapeutic agent for other diseases, such as inflammatory bowel disease and cancer.
3. Develop more potent and selective DPP-IV inhibitors based on the structure of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
4. Investigate the potential of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a tool for studying the role of DPP-IV in other physiological processes.
5. Investigate the potential of 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a lead compound for the development of new drugs for the treatment of T2DM.

Scientific Research Applications

1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied in preclinical models of T2DM. In vitro studies have shown that 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione inhibits DPP-IV activity in a dose-dependent manner. In vivo studies have demonstrated that 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione improves glucose tolerance and insulin sensitivity in animal models of T2DM. These findings suggest that 1-(3,4-difluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione may be a promising therapeutic agent for the treatment of T2DM.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUGVQZKQOYKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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